Octanoic acid, 2-tetradecyl ester
CAS No.: 55193-79-8
Cat. No.: VC18703621
Molecular Formula: C22H44O2
Molecular Weight: 340.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 55193-79-8 |
---|---|
Molecular Formula | C22H44O2 |
Molecular Weight | 340.6 g/mol |
IUPAC Name | tetradecan-2-yl octanoate |
Standard InChI | InChI=1S/C22H44O2/c1-4-6-8-10-11-12-13-14-16-17-19-21(3)24-22(23)20-18-15-9-7-5-2/h21H,4-20H2,1-3H3 |
Standard InChI Key | QXSNVCKPMDUHJU-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCCCCCC(C)OC(=O)CCCCCCC |
Introduction
Chemical Identity and Structural Characteristics
Octanoic acid, 2-tetradecyl ester, systematically named tetradecan-2-yl octanoate, is a long-chain ester formed through the condensation of octanoic acid (caprylic acid) and 2-tetradecanol. Its IUPAC name, , reflects the esterification at the secondary alcohol position of tetradecanol . The compound’s SMILES notation () and InChIKey () provide unambiguous representations of its branched alkyl chain and ester functional group .
Molecular Geometry and Conformational Flexibility
The molecule’s 19 rotatable bonds contribute to significant conformational flexibility, complicating 3D structure determination. PubChem notes that conformer generation is disallowed due to excessive flexibility, limiting computational modeling efforts . Despite this, its 2D structure (Fig. 1) reveals a central ester linkage flanked by a methyl-branched tetradecyl chain and a linear octanoyl group.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 340.6 g/mol | |
XLogP3 | 9.7 | |
Hydrogen Bond Donors | 0 | |
Hydrogen Bond Acceptors | 2 | |
Rotatable Bond Count | 19 | |
Topological Polar Surface Area | 26.3 Ų |
Synthesis and Industrial Production
Esterification Methodology
The synthesis of octanoic acid, 2-tetradecyl ester typically employs acid-catalyzed esterification. Sulfuric acid or para-toluenesulfonic acid facilitates the reaction between octanoic acid and 2-tetradecanol at elevated temperatures (110–130°C), with water removal via azeotropic distillation to drive equilibrium toward ester formation. Industrial-scale production may utilize enzymatic catalysis (e.g., lipases) for greener synthesis, though yield optimization remains challenging.
Purification and Yield Optimization
Post-synthesis, purification involves fractional distillation or column chromatography to isolate the ester from unreacted alcohols and acids. VulcanChem reports yields exceeding 75% under optimized conditions, though scalability depends on solvent selection and catalyst efficiency.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
13C NMR data (PubChem) reveals distinct peaks for the ester carbonyl (), methylene groups adjacent to oxygen (), and alkyl chain carbons () . 1H NMR spectra show triplet splitting for the methyl-branched tetradecyl proton () and a downfield shift for the ester-linked methylene () .
Mass Spectrometry (MS)
GC-MS analysis (NIST Library) identifies dominant fragments at , 57, and 43, corresponding to cleavage at the ester linkage and alkyl chain decomposition . The molecular ion peak () is rarely observed due to low volatility, necessitating derivatization for enhanced detection .
Table 2: Dominant Mass Spectral Fragments
m/z | Fragment Ion | Probable Origin |
---|---|---|
127 | Octanoyl group decomposition | |
57 | Tetradecyl chain cleavage | |
43 | Propyl fragment |
Biological and Pharmacological Activity
Enzymatic Hydrolysis and Metabolism
In vivo, esterases hydrolyze octanoic acid, 2-tetradecyl ester into octanoic acid and 2-tetradecanol. Octanoic acid enters β-oxidation pathways, while 2-tetradecanol may undergo oxidation to myristic acid or incorporation into lipid membranes, potentially altering fluidity and signaling.
Industrial Applications
Cosmetics and Personal Care
Alkyl esters like octanoic acid, 2-tetradecyl ester serve as emollients and viscosity modifiers in creams and lotions. The Cosmetic Ingredient Review (CIR) affirms the safety of related esters (e.g., propylheptyl caprylate) at concentrations ≤11%, though specific toxicological data for this compound are pending .
Pharmaceutical Formulations
As a penetration enhancer, the ester improves transdermal drug delivery by solubilizing hydrophobic APIs and disrupting stratum corneum lipids. Comparative studies show esters with branched chains enhance drug permeation 60-fold over paraffin-based vehicles .
Future Research Directions
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Toxicokinetic Studies: Clarify absorption, distribution, and excretion pathways in mammalian systems.
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Structure-Activity Relationships: Compare bioactivity across homologous esters (e.g., varying alkyl chain lengths).
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Green Synthesis: Optimize enzymatic production to reduce reliance on harsh acid catalysts.
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Drug Delivery Systems: Explore nanoemulsion formulations to enhance bioavailability of co-administered therapeutics.
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